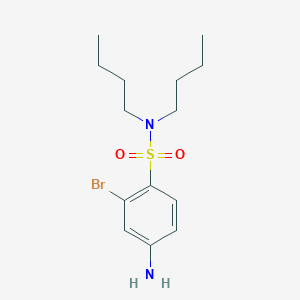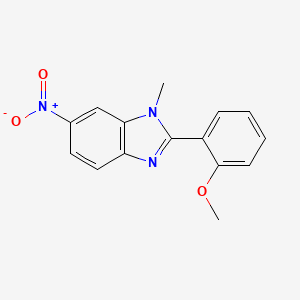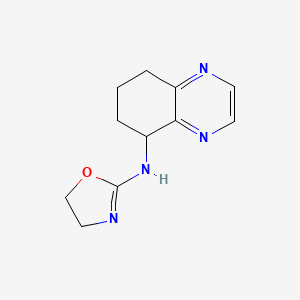
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorinated pyridine moiety and an ethoxycarbonyl group. The tert-butyl ester functionality adds to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine, followed by a coupling reaction to obtain the desired product . Another method involves reacting 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and hydrogenation catalytic reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms, especially those involving piperazine derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester: This compound is similar in structure but lacks the chlorinated and ethoxycarbonyl groups.
4-(6-Nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester: This compound contains a nitro group instead of a chloro group.
Uniqueness
4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H26ClN3O4 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN3O4/c1-6-25-16(23)13-11-14(19)20-15(12(13)2)21-7-9-22(10-8-21)17(24)26-18(3,4)5/h11H,6-10H2,1-5H3 |
InChIキー |
ROGPKOUZFWWCIU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC(=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


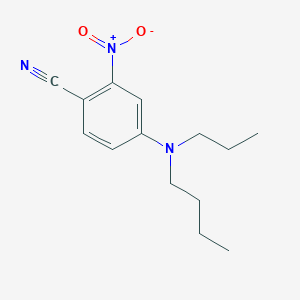
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
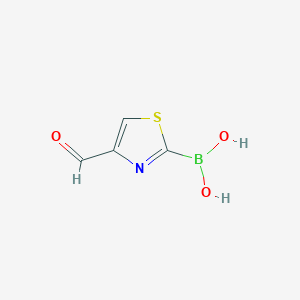


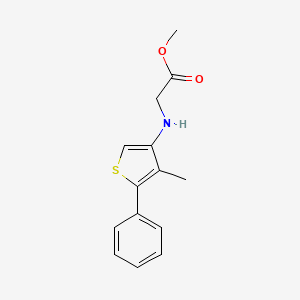

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
